molecular formula C13H24N2O2 B2736670 rac-tert-butyl(4aR,7aS)-6-amino-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate CAS No. 2416222-47-2

rac-tert-butyl(4aR,7aS)-6-amino-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate

Cat. No.: B2736670
CAS No.: 2416222-47-2
M. Wt: 240.347
InChI Key: HGCLQZXASSWTRJ-DIOIDXFWSA-N
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Description

rac-tert-butyl(4aR,7aS)-6-amino-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate: is a complex organic compound that belongs to the class of cyclopentapyridines This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4aR,7aS)-6-amino-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-2-carboxylate typically involves multiple steps. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated control systems, and advanced purification techniques to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl(4aR,7aS)-6-amino-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted cyclopentapyridines .

Scientific Research Applications

rac-tert-butyl(4aR,7aS)-6-amino-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (4aR,7aS)-6-amino-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (4aR,6S,7aS)-6-amino-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate
  • Tert-butyl (3aR,7aS)-octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate
  • Tert-butyl (3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridine-1-carboxylate

Uniqueness

rac-tert-butyl(4aR,7aS)-6-amino-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various applications .

Properties

IUPAC Name

tert-butyl (4aR,7aS)-6-amino-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-5-4-9-6-11(14)7-10(9)8-15/h9-11H,4-8,14H2,1-3H3/t9-,10-,11?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCLQZXASSWTRJ-DIOIDXFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC(CC2C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2CC(C[C@@H]2C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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